Clinical Hematologic Outcome: Myeloprotection vs. Myelosuppression with Oral CDK4/6 Inhibitors
In a pooled analysis of three randomized Phase 2 trials (N=245) in ES-SCLC, trilaciclib reduced the incidence of severe (Grade 4) neutropenia to 11.4% versus 52.9% with placebo [1]. This myeloprotective outcome directly opposes the known toxicity profile of oral CDK4/6 inhibitors used in breast cancer, which are associated with high rates of Grade 3/4 neutropenia: up to 66% with palbociclib, 62% with ribociclib, and 27% with abemaciclib [2].
| Evidence Dimension | Incidence of Severe (Grade 3/4) Neutropenia |
|---|---|
| Target Compound Data | 11.4% (Trilaciclib + Chemotherapy) |
| Comparator Or Baseline | 52.9% (Placebo + Chemotherapy) [1]; 66% (Palbociclib), 62% (Ribociclib), 27% (Abemaciclib) [2] |
| Quantified Difference | 78% relative risk reduction vs. placebo [1]; Opposite clinical effect (prevention vs. induction) compared to oral CDK4/6 inhibitors [2] |
| Conditions | ES-SCLC patients receiving platinum/etoposide or topotecan regimens (pooled Phase 2 trials) [1]; Breast cancer trials for comparator drugs [2] |
Why This Matters
This establishes trilaciclib as the only CDK4/6 inhibitor suitable for concurrent use with myelosuppressive chemotherapy; all other approved agents in the class would exacerbate hematologic toxicity.
- [1] Weiss JM, et al. Myelopreservation with the CDK4/6 inhibitor trilaciclib in patients with small-cell lung cancer receiving first-line chemotherapy: a phase Ib/randomized phase II trial. Ann Oncol. 2019;30(10):1613-1621. View Source
- [2] Spring LM, et al. Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017;166(3):663-674. View Source
